
4-(Pentyloxy)biphenyl
Vue d'ensemble
Description
4-(Pentyloxy)biphenyl is a chemical compound with the molecular formula C17H20O and a molecular weight of 240.34 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with a pentyloxy group attached . The compound belongs to the oxycyanobiphenyl family and exhibits a liquid crystalline phase in a specific temperature range .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20O and a molecular weight of 240.34 . It exhibits a liquid crystalline phase in a specific temperature range .Applications De Recherche Scientifique
Nematic Phase Studies
4-(Pentyloxy)biphenyl, a member of the 4-n-alkyloxy-4′-cyanobiphenyls, has been extensively studied for its properties in the nematic phase. A notable study by Heeks and Luckhurst (1993) used deuterium NMR to analyze the orientational order parameters in the nematic phase of 4-([2H11]pentyloxy)-4′-cyano[3,5-2H2]biphenyl. This research offers valuable insights into the molecular theories of nematogens composed of flexible molecules, crucial for understanding the behavior of such compounds in liquid crystal displays and other applications (Heeks & Luckhurst, 1993).
Liquid Crystal Polymers in Nematic Solvents
The interaction of liquid crystal polymers with nematic solvents like this compound has been explored to understand their viscometric properties. Chen and Jamieson (1994) investigated the twist and bend viscosities of liquid crystal polymers in nematic solutions, which included 4'-(pentyloxy)-4-cyanobiphenyl (5OCB). Their findings aid in the development of new materials with specific viscoelastic properties for industrial and technological applications (Chen & Jamieson, 1994).
Hydroxylation Studies
Creaven et al. (1965) conducted a study on the enzymic hydroxylation of biphenyl, which is a related compound to this compound. This research provides insights into the metabolic pathways and reactions involving biphenyl derivatives, which can be crucial for understanding the environmental impact and biological interactions of these compounds (Creaven, Parke, & Williams, 1965).
Safety and Hazards
Safety data sheets advise that 4-(Pentyloxy)biphenyl should be used only for research and development, not for medicinal or household use . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a doctor immediately . Personal protective equipment should be worn when handling this chemical .
Orientations Futures
The future directions for 4-(Pentyloxy)biphenyl could involve further exploration of its synthesis process, particularly the protodeboronation of pinacol boronic esters . Additionally, its properties as a member of the oxycyanobiphenyl family and its behavior in a liquid crystalline phase could be areas of future research .
Propriétés
IUPAC Name |
1-pentoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKGBJTAOKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427341 | |
| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60003-66-9 | |
| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




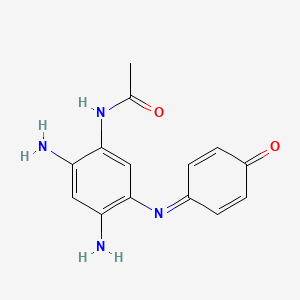
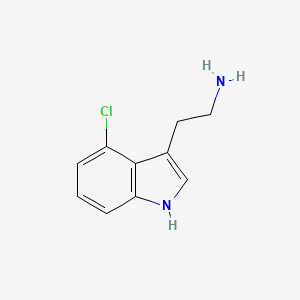
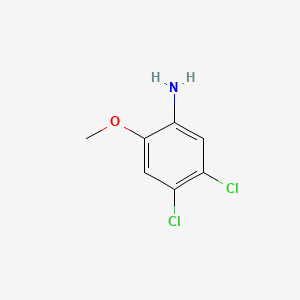
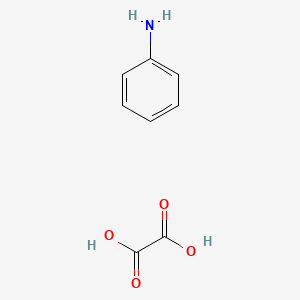
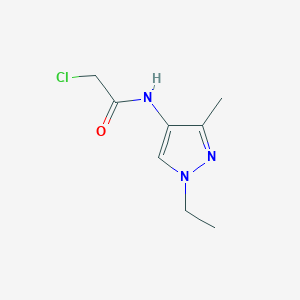
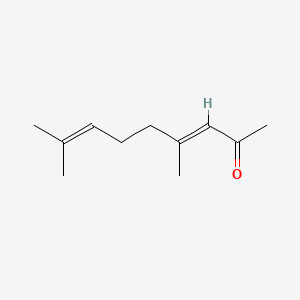
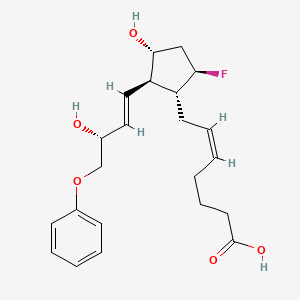


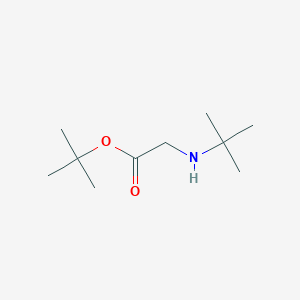
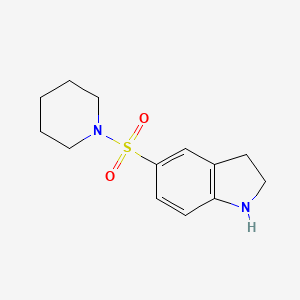
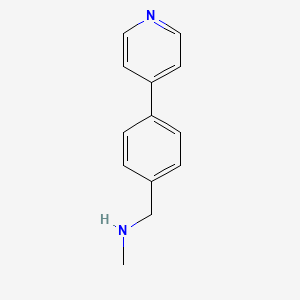
![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)